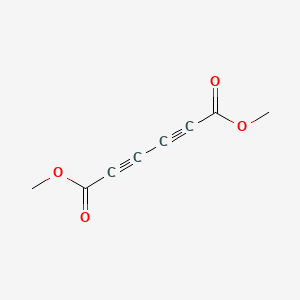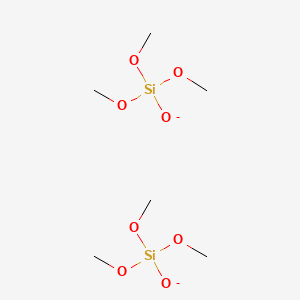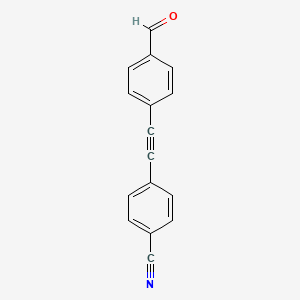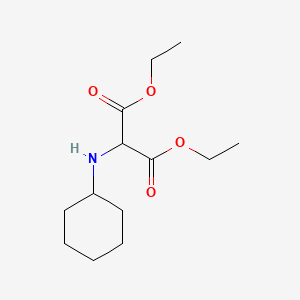
2,4-Hexadiynedioic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Hexadiynedioic acid, dimethyl ester, also known as dimethyl hexa-2,4-diynedioate, is an organic compound with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is characterized by the presence of two ester groups and a conjugated diyne system, making it an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of 2,4-Hexadiynedioic acid, dimethyl ester typically involves the esterification of 2,4-Hexadiynedioic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form
Analyse Des Réactions Chimiques
2,4-Hexadiynedioic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrogenation: This compound can be hydrogenated to form saturated esters.
Oxidation: The conjugated diyne system can be oxidized to form diketones or other oxidized products, depending on the reagents and conditions used.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Hexadiynedioic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Hexadiynedioic acid, dimethyl ester is primarily related to its ability to undergo various chemical transformations. The conjugated diyne system allows it to participate in cycloaddition reactions, while the ester groups make it susceptible to hydrolysis and nucleophilic attack. These properties enable it to interact with different molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
2,4-Hexadiynedioic acid, dimethyl ester can be compared with other similar compounds such as:
2,4-Hexadienedioic acid, dimethyl ester: This compound has a similar structure but contains double bonds instead of triple bonds, leading to different reactivity and applications.
Hexanedioic acid, dimethyl ester: This saturated ester lacks the conjugated system, making it less reactive in certain chemical reactions.
2,4-Hexadienoic acid, ethyl ester: This compound has ethyl ester groups instead of methyl, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its conjugated diyne system, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
88697-12-5 |
|---|---|
Formule moléculaire |
C8H6O4 |
Poids moléculaire |
166.13 g/mol |
Nom IUPAC |
dimethyl hexa-2,4-diynedioate |
InChI |
InChI=1S/C8H6O4/c1-11-7(9)5-3-4-6-8(10)12-2/h1-2H3 |
Clé InChI |
VIFLSBRKJGYTHE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC#CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Diethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B14115138.png)
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14115139.png)

![1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14115153.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(2-hydroxyethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14115154.png)
![[4-(trifluoromethyl)phenyl] N,N-dimethylsulfamate](/img/structure/B14115159.png)

![[(Phenylethynyl)sulfonyl]benzene](/img/structure/B14115168.png)
![2,5-Pyrrolidinedione, 1-[(3-methoxyphenyl)thio]-](/img/structure/B14115170.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14115180.png)



